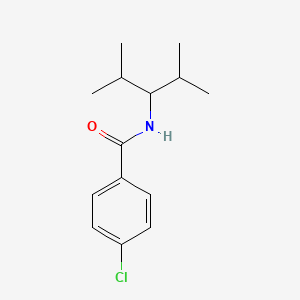
N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders. A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases such as obesity, type 2 diabetes, and cancer.
Mecanismo De Acción
A-769662 activates N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide by binding to the γ-subunit of the enzyme, leading to allosteric activation. This compound activation results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, as well as the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. This leads to an overall increase in cellular energy production and a decrease in energy consumption, promoting cellular energy homeostasis.
Biochemical and Physiological Effects
A-769662 has been shown to have a number of biochemical and physiological effects in various cell types. In adipocytes, A-769662 increases glucose uptake and enhances insulin sensitivity. In skeletal muscle cells, A-769662 increases glucose uptake and fatty acid oxidation. In hepatocytes, A-769662 reduces gluconeogenesis and increases fatty acid oxidation. In cancer cells, A-769662 inhibits cell growth and induces apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 is a useful tool for studying the role of N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in cellular energy homeostasis and metabolic disorders. Its specificity for this compound activation allows for the selective activation of this pathway, without affecting other cellular signaling pathways. However, A-769662 has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Direcciones Futuras
Further research is needed to fully elucidate the therapeutic potential of A-769662 in the treatment of metabolic disorders and cancer. Future studies could focus on optimizing the synthesis of A-769662 to improve its stability and solubility, as well as developing more potent and selective N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide activators. Additionally, studies could investigate the potential of A-769662 in combination with other therapeutic agents for the treatment of metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of A-769662 involves a multi-step process, starting with the reaction of 2-chloro-N-(2-cyanophenyl)acetamide with 2-isopropyl-5-methylphenol in the presence of a base to yield the intermediate product, 2-(2-isopropyl-5-methylphenoxy)-N-(2-cyanophenyl)acetamide. This intermediate is then subjected to further reactions to produce the final product, A-769662.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer. In preclinical studies, A-769662 has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells, as well as reduce hepatic glucose production. A-769662 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)16-9-8-14(3)10-18(16)23-12-19(22)21-17-7-5-4-6-15(17)11-20/h4-10,13H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWOMJJGIEIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)




![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)


![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)
